3-Chloro-5-(1-methyl-1H-pyrazol-4-yl)-benzoic acid - 1697168-97-0

3-Chloro-5-(1-methyl-1H-pyrazol-4-yl)-benzoic acid

Catalog Number: EVT-1701431
CAS Number: 1697168-97-0
Molecular Formula: C11H9ClN2O2
Molecular Weight: 236.65 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

    Compound Description: N-(6-Chloro-3-nitropyridin-2-yl)5-(1-methyl-1H-pyrazol-4-yl)isoquinolin-3-amine was synthesized and evaluated for its inhibitory potency against specific kinases (MPS1, MAPKAPK2, and p70S6Kβ/S6K2) characterized by a rare cysteine residue within their hinge regions [].

    Compound Description: PF-06459988 is a potent, irreversible inhibitor of EGFR mutants containing the T790M mutation, displaying a high degree of selectivity for these mutants over wild-type EGFR [].

    Compound Description: NPOPPBA has been investigated in silico for its potential as a non-peptidic inhibitor of the SARS-CoV-2 main protease (3CLpro), a key enzyme in the viral life cycle [].

    Compound Description: LQFM039 demonstrated anti-inflammatory, analgesic, and vasorelaxant effects in preclinical models. Its mechanisms of action involve nitric oxide (NO)/cyclic guanosine monophosphate (cGMP) pathway modulation and calcium channel activity [].

    Compound Description: GDC-0994 is an orally bioavailable small molecule inhibitor with selectivity for the extracellular signal-regulated kinase 1/2 (ERK1/2), a key component of the RAS/RAF/MEK/ERK signaling pathway often dysregulated in cancer [].

    Compound Description: This compound is a potent inhibitor of the glycine transporter 1 (GlyT1) []. GlyT1 inhibitors are investigated as potential therapeutic agents for treating psychiatric disorders, particularly schizophrenia.

    Compound Description: This compound serves as a versatile intermediate for synthesizing various heterocyclic compounds, including pyrazole derivatives with potential antiproliferative activity against cancer cell lines [].

    Compound Description: H2L acts as an N,O-heteroditopic ligand in the synthesis of various coordination complexes with transition metals such as cobalt, nickel, zinc, and cadmium []. These complexes often exhibit intriguing structural features, including discrete mononuclear complexes, coordination polymers with different topologies, and the formation of metastable phases.

    Compound Description: This compound is synthesized through a direct reductive amination reaction using NaBH4/I2 as the reducing agent []. This method highlights a common synthetic strategy for generating substituted amines, often found in various bioactive molecules.

    Compound Description: AMG 337 is a potent and selective inhibitor of the MET receptor tyrosine kinase, demonstrating significant antitumor activity in preclinical models []. MET is often overexpressed or mutated in various cancers, making it an attractive therapeutic target.

    Compound Description: This compound's crystal structure has been elucidated, providing insights into its three-dimensional conformation and potential intermolecular interactions []. Such structural information is valuable for understanding structure-activity relationships and guiding further chemical modifications.

    Compound Description: This novel pyrazole derivative was synthesized and evaluated for its analgesic, anti-inflammatory, and vasorelaxant effects []. Studies suggest its involvement with the NO/cGMP pathway and potassium channels in mediating its vasorelaxant activity.

    Compound Description: This series of compounds represents a novel framework of pyrazole-based heterocycles attached to a sugar moiety, designed and synthesized as potential anti-diabetic agents [].

    Compound Description: MK-8033 functions as a specific inhibitor of the c-Met and Ron receptor tyrosine kinases, displaying preferential binding to the activated kinase conformation []. It is currently being investigated as a potential cancer treatment.

    Compound Description: This combinatorial library of compounds was synthesized through a catalyst-free, four-component reaction in water, highlighting an efficient and environmentally friendly approach for generating diverse chemical libraries [].

    Compound Description: [11C]MG2-1812 is a novel positron emission tomography (PET) ligand developed for imaging the metabotropic glutamate receptor subtype 2 (mGlu2) in the brain [].

    Compound Description: These series of fluorine-containing compounds were synthesized and tested for their antimicrobial activities [].

    Compound Description: LNP023 is an orally bioavailable, selective inhibitor of factor B, a key serine protease within the complement system's alternative pathway []. It is currently under clinical investigation for treating complement-mediated diseases.

    Compound Description: These novel heterocyclic compounds were synthesized by reacting pyrazolin-N-thioamides with different ketones, resulting in high yields []. The structures of six compounds within this series were confirmed through X-ray crystallography.

    Compound Description: This series of isostructural compounds, incorporating both pyrazole and triazole rings within a thiazole framework, was synthesized and characterized using single-crystal X-ray diffraction []. This study provides detailed insights into their three-dimensional structures, including their conformations, bond lengths, and angles, which are crucial for understanding their physicochemical properties and potential biological activities.

    Compound Description: These two isostructural compounds feature a thiophene unit disordered over two sets of atomic sites []. The crystal structures reveal the formation of sheets through C—H⋯N and C—H⋯O hydrogen bonds.

    Compound Description: This compound, known as topramezone, is a herbicide used for controlling a wide range of broadleaf weeds in cereal crops []. The invention focuses on developing new crystalline forms of topramezone with improved properties like solubility, stability, and bioavailability, which are crucial for its efficacy and formulation.

    Compound Description: These chalcones are derived from a common family of precursors and characterized by varying supramolecular assemblies driven by C—H⋯O and C—H⋯π(arene) hydrogen bonds [].

    Compound Description: These pyrazolyl-pyrazoline derivatives were synthesized and evaluated for their anti-inflammatory and analgesic properties [].

    Compound Description: This pyrazolone derivative is a potent xanthine oxidase inhibitor, showing promising activity in vitro []. Xanthine oxidase is involved in uric acid production, and its inhibitors are used to treat gout and related conditions.

    Compound Description: These two compounds form hydrogen-bonded chains in their crystal structures, with the former exhibiting C(10) chains and the latter displaying C(14) chains []. These chains arise from C-H⋯O hydrogen bonds between adjacent molecules.

    Compound Description: These compounds, incorporating pyrazole and thiophene rings within their structures, were synthesized and characterized using various spectroscopic techniques, including IR, NMR, and mass spectrometry [].

    Compound Description: This series of substituted carbamates exhibits BRAF-kinase inhibitory activity and may be used to prevent or treat various cancers, including malignant melanoma [].

    Compound Description: This photochromic compound was synthesized through a one-pot, three-component reaction involving trans-2-benzoyl-3-(4-nitrophenyl)aziridine, 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde, and ammonium acetate [].

    Compound Description: These compounds were synthesized using an efficient, green, and heterogeneous catalyst (5% WO3/ZrO2) under solvent-free conditions, highlighting a sustainable approach to organic synthesis [].

    Compound Description: These compounds were prepared using a Biginelli reaction, which is a multicomponent reaction widely employed in organic synthesis for synthesizing dihydropyrimidinones (DHPMs) []. DHPMs are heterocyclic compounds with a broad range of biological activities, making them attractive targets for medicinal chemistry.

    Compound Description: This series of pyrazole-containing isoxazolines was synthesized using an efficient and environmentally friendly method employing polyethylene glycol-400 (PEG) as a greener reaction solvent []. This approach aligns with the growing emphasis on sustainable and green chemistry practices in organic synthesis.

    Compound Description: Compound-A is a potent and selective inhibitor of ELOVL6 (elongase of long-chain fatty acids family member 6) []. ELOVL6 plays a crucial role in fatty acid elongation, and its inhibition has been explored as a potential therapeutic target for metabolic disorders like diabetes.

    Compound Description: The crystal structure of this compound has been determined, revealing the presence of both intramolecular and intermolecular hydrogen bonds []. This information contributes to understanding the three-dimensional structure and potential intermolecular interactions of this molecule.

    Compound Description: The crystal structure of this compound reveals an intramolecular O—H⋯O hydrogen bond forming an S(6) ring motif, which contributes to stabilizing its molecular conformation [].

    Compound Description: This series of N-phenylpyrazolyl aryl methanones incorporates arylthio, arylsulfinyl, or arylsulfonyl groups at the 5-position of the pyrazole ring []. Some of these compounds exhibit herbicidal and insecticidal activities, showcasing their potential in agricultural applications.

    Compound Description: The crystal structure of this compound has been determined, revealing both intramolecular and intermolecular hydrogen bonds within the crystal lattice [].

Properties

CAS Number

1697168-97-0

Product Name

3-Chloro-5-(1-methyl-1H-pyrazol-4-yl)-benzoic acid

IUPAC Name

3-chloro-5-(1-methylpyrazol-4-yl)benzoic acid

Molecular Formula

C11H9ClN2O2

Molecular Weight

236.65 g/mol

InChI

InChI=1S/C11H9ClN2O2/c1-14-6-9(5-13-14)7-2-8(11(15)16)4-10(12)3-7/h2-6H,1H3,(H,15,16)

InChI Key

PWJLNHGUWNEKGM-UHFFFAOYSA-N

SMILES

CN1C=C(C=N1)C2=CC(=CC(=C2)Cl)C(=O)O

Canonical SMILES

CN1C=C(C=N1)C2=CC(=CC(=C2)Cl)C(=O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.